N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a cyclopentyl group attached to an indole ring, which is further substituted with a formyl group and an acetamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formylation: The formyl group can be introduced to the indole ring via a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the indole derivative.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of N-cyclopentyl-2-(3-carboxyl-1H-indol-1-yl)acetamide.
Reduction: Formation of N-cyclopentyl-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins and enzymes. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide: Similar structure with a hydroxymethyl group instead of a formyl group.
N-cyclopentyl-2-(3-carboxyl-1H-indol-1-yl)acetamide: Similar structure with a carboxyl group instead of a formyl group.
N-cyclopentyl-2-(3-nitro-1H-indol-1-yl)acetamide: Similar structure with a nitro group instead of a formyl group.
Uniqueness
N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. The formyl group can participate in various chemical reactions, such as oxidation and reduction, providing a versatile platform for further functionalization. Additionally, the formyl group can enhance the compound’s binding affinity to biological targets through electrophilic interactions.
Properties
IUPAC Name |
N-cyclopentyl-2-(3-formylindol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-11-12-9-18(15-8-4-3-7-14(12)15)10-16(20)17-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEHNBPNHNGVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354829 |
Source
|
Record name | N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431981-28-1 |
Source
|
Record name | N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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